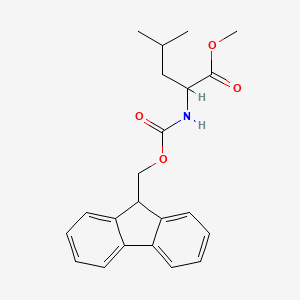

Fmoc-Leu-Ome

描述

Structure

3D Structure

属性

分子式 |

C22H25NO4 |

|---|---|

分子量 |

367.4 g/mol |

IUPAC 名称 |

methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate |

InChI |

InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)26-3)23-22(25)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,23,25) |

InChI 键 |

ZYZLPKLFRXOVCY-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

规范 SMILES |

CC(C)CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

序列 |

L |

产品来源 |

United States |

相似化合物的比较

Fmoc-D-Leu-OH (Enantiomer)

- Structural Difference : D-configuration at the α-carbon vs. L-configuration in Fmoc-Leu-OMe.

- Properties : Molecular weight (353.41 g/mol), melting point (152–154°C for L-form), and solubility in organic solvents (e.g., DMF) are comparable.

- Application : Used to study chiral effects in peptide bioactivity. Enantiomeric purity can be assessed via HPLC with chiral columns, as demonstrated for Fmoc-L-Leu-OH.

Fmoc-α-Me-Leu-OH (Methylated Backbone)

Fmoc-N-Me-Leu-OH (N-Methylated Derivative)

- Structural Difference : Methylation of the amide nitrogen, reducing hydrogen-bonding capacity.

- Properties : Enhanced membrane permeability and protease resistance.

- Application : Key in designing peptidomimetics for drug discovery.

Functional Analogs

Fmoc-β-Ala-Leu-OH (Dipeptide Derivative)

Fmoc-Phe-OH (Aromatic Side Chain)

- Structural Difference : Phenylalanine side chain (aromatic) vs. leucine’s aliphatic isobutyl group.

- Properties : Higher melting point (180–187°C) due to π-π stacking interactions.

- Application : Preferred for hydrophobic core formation in peptides.

Data Table: Comparative Properties of this compound and Analogs

*Estimated based on Fmoc-Leu-OH (353.42 g/mol) + methyl ester (32.04 g/mol).

准备方法

Acid-Catalyzed Esterification

In this method, Fmoc-Leu-OH is reacted with methanol in the presence of a catalytic acid (e.g., HCl or H₂SO₄). The reaction proceeds via protonation of the carboxyl group, enhancing its electrophilicity for nucleophilic attack by methanol. For example, a protocol adapted from PMC7966973 involves dissolving Fmoc-Leu-OH in anhydrous methanol saturated with HCl gas, followed by stirring at 0–5°C for 12–24 hours. The product is isolated by evaporation and purified via recrystallization from methanol/water. Yields typically range from 70–85%, with purity >95% by HPLC.

Carbodiimide-Mediated Coupling

Alternative methods utilize coupling agents such as N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) as an activator. For instance, a mixture of Fmoc-Leu-OH (1 equiv), DIC (1.2 equiv), HOBt (1.1 equiv), and methanol (5 equiv) in dichloromethane (DCM) is stirred at room temperature for 4–6 hours. Workup involves washing with aqueous NaHCO₃ and brine, followed by column chromatography. This method achieves higher yields (85–90%) but requires rigorous exclusion of moisture.

Synthesis via Fmoc-Leu-Cl Intermediate

The use of Fmoc-Leu-Cl (Fmoc-leucine chloride) offers a rapid pathway to the methyl ester, particularly under mild conditions:

Zinc-Mediated Coupling

Adapted from ARKAT-USA protocols, Fmoc-Leu-Cl is reacted with methanol in the presence of zinc dust and TBDMS-OBt (tert-butyldimethylsilyl oxybenzotriazole) under microwave irradiation. The reaction is complete within 30–45 seconds, yielding Fmoc-Leu-OMe in >90% purity with negligible racemization, as confirmed by ¹H NMR and HPLC. This method is scalable; a 20 mmol reaction produces 10.8 g (92%) of product.

Bismuth/Indium-Assisted Reactions

Similar to zinc-mediated synthesis, bismuth or indium powder facilitates the coupling of Fmoc-Leu-Cl with methanol in DCM. These metals act as Lewis acids, accelerating the reaction at room temperature within 5–10 minutes. Yields are comparable to zinc-based methods (88–92%), but cost and metal availability may limit industrial application.

Solid-Phase Synthesis Approaches

This compound can be synthesized on-resin during SPPS, as exemplified by methodologies in WO2017165676A1 and CN103833831A:

Resin-Bound Esterification

In a protocol from CN103833831A, Fmoc-Leu-OH is loaded onto hydroxyl-functionalized resin (e.g., Wang resin) using DIC/HOBt activation. Subsequent treatment with bromoacetic acid succinimide ester introduces the methyl ester via nucleophilic displacement. After cleavage from the resin with trifluoroacetic acid (TFA), This compound is obtained in 75–80% yield.

Post-Assembly Methylation

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A modified ARKAT-USA method involves irradiating a mixture of Fmoc-Leu-Cl , methanol, and zinc dust at 100 W for 30 seconds. This approach achieves 94% conversion, with purification via simple filtration and recrystallization.

Comparative Analysis and Optimization

| Method | Yield (%) | Purity (%) | Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-Catalyzed | 70–85 | 95 | 12–24 h | Low cost, simple setup | Long duration, acidic conditions |

| Carbodiimide-Mediated | 85–90 | 98 | 4–6 h | High yield | Moisture-sensitive reagents |

| Zinc-Mediated (MW) | 92 | 99 | 30–45 s | Rapid, scalable | Specialized equipment required |

| Solid-Phase (Resin) | 75–80 | 97 | 2–3 d | Integrates with SPPS | Resin cost, multi-step workflow |

Racemization Considerations

Racemization during synthesis is minimized in metal-mediated and microwave methods (<1% by HPLC). In contrast, acid-catalyzed esterification may incur up to 5% racemization, necessitating chiral HPLC purification.

Industrial Scalability

Zinc- and microwave-assisted methods are preferred for large-scale production due to their speed and efficiency. However, solid-phase synthesis remains valuable for research-scale applications requiring integration into peptide chains.

常见问题

Q. What are the critical considerations for synthesizing Fmoc-Leu-OMe with high purity?

Synthesis requires meticulous control of reaction conditions. Key steps include:

- Reagent stoichiometry : Optimize Fmoc-Cl and Leu-OMe ratios to minimize side products (e.g., di-Fmoc byproducts) .

- Solvent selection : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to stabilize the Fmoc group during coupling .

- Purification : Employ flash chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization. Monitor purity via TLC (Rf comparison) and HPLC (≥95% purity threshold) .

Q. How should researchers characterize this compound using spectroscopic methods?

Follow a tiered analytical approach:

- NMR : Assign peaks using - and -NMR, focusing on Fmoc aromatic protons (7.2–7.8 ppm) and Leu-OMe methyl groups (1.0–1.6 ppm). Compare with reference spectra for confirmation .

- Mass spectrometry : Use ESI-MS or MALDI-TOF to verify molecular ion peaks (expected m/z: ~353.4 for [M+H]) .

- IR spectroscopy : Confirm ester carbonyl (~1740 cm) and Fmoc carbamate (~1690 cm) stretches .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

- Hydrolysis risk : Store at –20°C in anhydrous, airtight containers with desiccants (e.g., silica gel). Avoid aqueous buffers during handling .

- Light sensitivity : Protect from UV exposure using amber vials. Conduct periodic stability assays via HPLC to detect degradation .

Advanced Research Questions

Q. How can computational chemistry optimize this compound’s reactivity in peptide synthesis?

- DFT calculations : Model transition states of Fmoc deprotection (e.g., using piperidine) to predict reaction barriers. Software like Gaussian or ORCA can validate experimental kinetics .

- Solvent effects : Simulate polarity impacts on coupling efficiency with COSMO-RS models. Compare with empirical solvent screening data .

- Data validation : Cross-reference computed parameters (e.g., bond lengths) with crystallographic data from the Cambridge Structural Database .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Apply systematic discrepancy analysis:

- Variable isolation : Compare experimental conditions (e.g., cell lines, incubation times) across studies. Use meta-analysis tools like RevMan to identify confounding factors .

- Methodological audit : Assess whether activity assays followed standardized protocols (e.g., MTT vs. resazurin for cytotoxicity) .

- Reproducibility testing : Replicate key studies under controlled conditions, documenting deviations using FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What strategies enhance the reproducibility of this compound in solid-phase peptide synthesis (SPPS)?

- Resin selection : Use Wang or Rink amide resins with appropriate loading capacities (0.3–0.7 mmol/g) to prevent aggregation .

- Coupling monitoring : Implement real-time ninhydrin tests or FTIR to track reaction completion. Incomplete coupling requires double couplings (e.g., HOBt/DIC) .

- Data transparency : Publish raw HPLC traces, MALDI-TOF spectra, and resin substitution rates to facilitate peer validation .

Q. How can researchers design experiments to investigate this compound’s role in peptide self-assembly?

- Controlled variables : Vize pH (4–10), temperature (4–37°C), and solvent polarity (water/DMSO mixtures). Use TEM or AFM to characterize nanostructure morphology .

- Kinetic studies : Employ stopped-flow spectroscopy to monitor assembly rates. Correlate with molecular dynamics simulations of intermolecular interactions .

- Statistical rigor : Apply ANOVA to compare assembly efficiencies across ≥3 independent trials, reporting p-values and effect sizes .

Methodological Guidelines for Data Reporting

- Spectral data : Avoid redundant presentation of full NMR/IR spectra; summarize critical peaks in tables .

- Computational outputs : Include WebMO job numbers and optimization trajectories for peer verification .

- Ethical compliance : Disclose all synthetic protocols and modifications to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。